molecular formula C10H14FN3 B1478715 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine CAS No. 1999720-70-5

2-(4-Fluoropiperidin-1-yl)pyridin-4-amine

Cat. No.: B1478715
CAS No.: 1999720-70-5
M. Wt: 195.24 g/mol
InChI Key: UKXOCOYSKMAQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring attached to a pyridine ring via a nitrogen atom . The presence of the fluorine atom on the piperidine ring contributes to the unique properties of this compound .

Scientific Research Applications

Catalyst-Free Amination

A study focused on the catalyst-free reactions of 2-fluoropyridine with amines, exploring the synthesis of N-(pyridin-2-yl) derivatives. This research provides insights into the reactivity of 2-fluoropyridines and their potential utility in synthesizing related compounds (Abel et al., 2015).

Kilogram-Scale Synthesis of Oxazolidinone Antibacterial Candidate

Another significant research developed an environmentally benign and cost-effective route for large-scale preparation of a novel oxazolidinone antibacterial candidate. This involved the synthesis of 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, highlighting the chemical's relevance in pharmaceutical manufacturing (Yang et al., 2014).

Synthesis of Pyridine Derivatives for Peptidomimetics

Research on the synthesis of 2,3,4-substituted pyridine derivatives, useful as scaffolds in peptidomimetic development, demonstrates the compound's versatility in medicinal chemistry. This involves exploring the reactivity of fluorine and halogen handles in pyridine derivatives (Saitton, Kihlberg, & Luthman, 2004).

Synthesis of N-Substituted Pyridin-2(1H)-one Derivatives

A study on the synthesis of novel N-substituted pyridin-2(1H)-one derivatives, involving the reaction of ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate with various amines, showed potential applications in developing new pharmaceutical compounds (Sharma et al., 2016).

Synthesis of New 1,2,4-Triazoles

In the field of antimicrobial research, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving reactions with amines, highlights the compound's significance in creating new antimicrobial agents (Bayrak et al., 2009).

Optical Properties in Heterocyclic Systems

A study explored the impact of amino groups on the thermal, redox, and UV-Vis absorption and emission properties of heterocyclic systems, showing the application of such compounds in materials science (Palion-Gazda et al., 2019).

Efficient Amination of Pyridines and Quinolines

Research on converting pyridine N-oxides to 2-aminopyridines using a one-pot fashion provides insights into the efficient methods for amination of pyridines, a key process in organic synthesis (Yin et al., 2007).

Photochemical Reactions with Aliphatic Amines

The photochemical reactions of pyridine with diethylamine, triethylamine, and diethyl ether to give 2- and 4-substituted pyridines demonstrate the compound's reactivity under specific conditions, important for understanding chemical reaction mechanisms (Gilbert & Krestonosich, 1980).

Group 10 Metal Aminopyridinato Complexes

A study on the synthesis and characterization of group 10 metal aminopyridinato complexes, and their application as catalysts, showcases the compound's potential in catalytic chemistry and polymerization processes (Deeken et al., 2006).

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXOCOYSKMAQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Reactant of Route 6
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.